
1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine
Descripción general
Descripción
1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine is an organic compound that is primarily used in the synthesis of pharmaceuticals and other compounds. It is a monoalkylated piperidine derivative, containing a single bromophenyl group. Its chemical name is 1-bromo-1-(3-phenylethyl)-4-methylpiperidine and its CAS number is 678-21-3. It is a colorless, odorless solid at room temperature and is soluble in water, ethanol, and other organic solvents.
Aplicaciones Científicas De Investigación
Synthesis of Monoisomeric Phthalocyanines
Phthalocyanines are a group of macrocyclic compounds widely used in dyeing fabrics and manufacturing of organic semiconductors. The compound can be utilized in the synthesis of monoisomeric 1,8,15,22-substituted phthalocyanines. These derivatives are particularly interesting for their stable and tunable electronic properties, making them suitable for optoelectronic devices .
Development of Phthalocyanine-Fullerene Dyads
In the field of photovoltaics, creating efficient and stable solar cells is paramount. “1-(1-(3-Bromophenyl)ethyl)-4-methylpiperidine” can be used to develop phthalocyanine-fullerene dyads. These dyads are promising in the study of organic solar cells due to their potential to improve light absorption and charge separation efficiency .
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of phthalocyanines make them excellent candidates for use in OLEDs. The compound can be involved in the synthesis of materials that emit light in response to an electric current, which is fundamental for the development of display and lighting technologies .
Propiedades
IUPAC Name |
1-[1-(3-bromophenyl)ethyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c1-11-6-8-16(9-7-11)12(2)13-4-3-5-14(15)10-13/h3-5,10-12H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDXRRHIRAJSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone](/img/structure/B1407085.png)



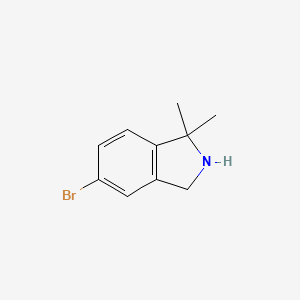

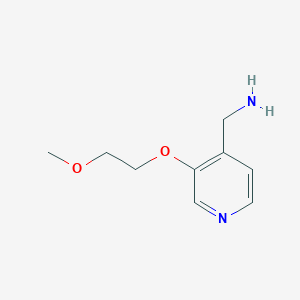
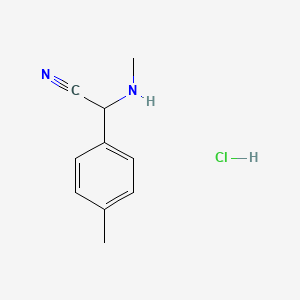

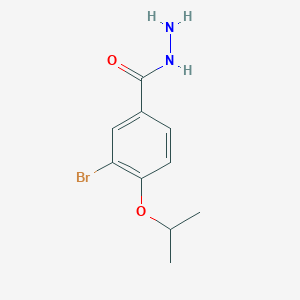
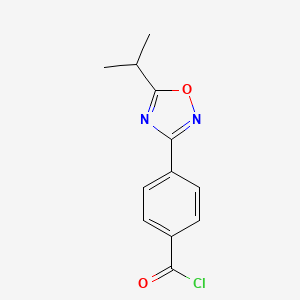
![methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate](/img/structure/B1407104.png)

![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride](/img/structure/B1407107.png)